molecular formula C13H24N2O2 B2670966 Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate CAS No. 1784890-76-1

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate

Cat. No.: B2670966
CAS No.: 1784890-76-1
M. Wt: 240.347
InChI Key: DZFMDUYIUJQKRM-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is a chemically sophisticated building block designed for advanced pharmaceutical research and development. Its structure incorporates a piperidine core, a cyclopropyl group, and a Boc-protected amine, making it a highly valuable intermediate for constructing novel compounds. Piperidine derivatives are a cornerstone of medicinal chemistry, frequently serving as key scaffolds in active pharmaceutical ingredients (APIs) and investigational compounds . The specific stereochemistry and substitution pattern on the piperidine ring can be critical for a compound's biological activity and interaction with target proteins, such as G-protein coupled receptors (GPCRs) . The cyclopropyl moiety can be used to influence the molecule's conformational properties and metabolic stability. The Boc (tert-butoxycarbonyl) protecting group on the amine is a standard feature in multi-step synthetic routes, as it allows for selective deprotection under mild acidic conditions to generate the free amine for further functionalization . This makes the reagent particularly useful in the synthesis of complex molecules for high-throughput screening libraries and lead optimization campaigns. Research applications for this compound and its derivatives may span multiple therapeutic areas. Piperidine-based structures have been extensively explored in the development of agents for central nervous system (CNS) disorders , as antibacterial agents targeting unique bacterial pathways , and in the design of neuroprotective compounds . The presence of both a protected amine and a defined stereocenter offers researchers a versatile starting point for generating a diverse array of analogs to establish structure-activity relationships (SAR). This compound is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(14)8-11(15)9-4-5-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMDUYIUJQKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784890-76-1
Record name tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its absorption and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the cyclopropyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar to the previous compound but with a hydrazino group.

Uniqueness

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new pharmaceuticals and specialty chemicals with specific biological activities and industrial applications .

Biological Activity

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{22}N_{2}O_{2}
  • Molar Mass : Approximately 226.33 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a tert-butyl group and a cyclopropyl moiety, which contributes to its unique reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The general synthetic route includes:

  • Formation of the Piperidine Ring : Using appropriate starting materials to construct the piperidine framework.
  • Introduction of the Cyclopropyl Group : This can be achieved through cyclopropanation reactions or by using cyclopropyl precursors.
  • Final Functionalization : Adding the tert-butyl and amino groups to achieve the final product.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the realm of drug discovery. Its structural features are conducive to interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The exact mechanism of action remains under investigation; however, its structural similarities to known pharmacophores suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

  • Antidepressant Activity : A study demonstrated that derivatives of piperidine compounds exhibit significant antidepressant effects in animal models, suggesting that this compound could possess similar properties due to its structural analogies .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress, potentially positioning this compound as a neuroprotective agent.
  • Anticancer Properties : Preliminary studies have shown that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines, warranting further exploration into the anticancer potential of this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 4-formylpiperidine-1-carboxylateC_{12}H_{19}N_{2}O_{2}Contains a formyl group instead of an amino group
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateC_{14}H_{19}N_{2}O_{3}Features a spirocyclic structure
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylateC_{14}H_{23}N_{2}O_{2}Contains a methyl group at position four

This table illustrates how variations in functional groups and structural arrangements influence reactivity and biological activities among related compounds.

Q & A

What are the recommended synthetic routes for preparing tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, and what key intermediates are involved?

Level : Basic
Methodological Answer :
Synthesis typically involves multi-step reactions:

Cyclopropane Introduction : Cyclopropylamine derivatives are reacted with thiocyanate or other precursors to form intermediates with the cyclopropyl group.

Piperidine Functionalization : The piperidine core is modified via alkylation or carbamate formation. For example, tert-butyl carbamate is used to protect the amine group under basic conditions (e.g., using DIPEA in DMF).

Coupling Reactions : Intermediate cyclopropyl-triazole derivatives (as seen in analogous compounds) are coupled with piperidine precursors.

Purification : Column chromatography (silica gel) or recrystallization ensures high purity.
Key intermediates include cyclopropylamine derivatives and tert-butyl-protected piperidine precursors. Reaction optimization (temperature, catalysts) is critical for yield improvement .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., tert-butyl at ~1.4 ppm, cyclopropyl protons as multiplet signals).
  • IR Spectroscopy : Identifies carbamate (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures. Hydrogen bonding patterns, crucial for crystal packing, are analyzed via graph set theory ( ). For example, N-H···O interactions in the carbamate group stabilize the lattice .

How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

Level : Advanced
Methodological Answer :
Contradictions arise from:

  • Variable Reaction Conditions : Differences in solvent purity, temperature control, or catalyst loading.
  • Analytical Discrepancies : Inconsistent use of HPLC vs. GC-MS for purity assessment.
    Resolution Strategies :

Systematic Optimization : Design experiments varying one parameter at a time (e.g., solvent polarity, reaction time).

Validation : Cross-check purity using orthogonal methods (e.g., NMR integration vs. LC-MS).

Peer-Reviewed Protocols : Prioritize methodologies with detailed step-by-step descriptions and reproducibility metrics.
For example, highlights the importance of catalyst selection for yield enhancement in analogous syntheses .

What safety precautions are necessary when handling this compound, given limited toxicological data?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Exposure Response : For skin contact, wash with soap/water ( ). For eye exposure, irrigate for 15 minutes ( ).
  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent degradation.
  • Waste Disposal : Segregate waste and use certified hazardous waste services ().
    Due to incomplete toxicity data ( ), apply ALARA principles and monitor for acute symptoms (e.g., respiratory irritation) .

How does the cyclopropyl substituent influence the compound’s conformational flexibility and intermolecular interactions?

Level : Advanced
Methodological Answer :

  • Conformational Rigidity : The cyclopropyl group’s strained ring restricts rotation, favoring specific conformers. This rigidity impacts molecular recognition in biological assays.
  • Intermolecular Interactions : The cyclopropyl moiety may engage in van der Waals interactions or C-H···π bonding in crystal lattices. X-ray studies (e.g., using SHELXL) reveal packing motifs, while graph set analysis ( ) maps hydrogen-bonding networks.
  • Reactivity : Strain energy in the cyclopropane ring enhances susceptibility to ring-opening reactions with electrophiles. Computational modeling (DFT) predicts reactive sites .

What strategies are employed to optimize the compound’s solubility and stability for in vitro biological assays?

Level : Advanced
Methodological Answer :

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
    • Salt formation (e.g., hydrochloride salt) improves aqueous solubility.
  • Stability Optimization :
    • Conduct pH-dependent stability studies (e.g., 4–8 pH range) using UV-Vis or HPLC.
    • Store at –20°C in desiccated conditions to prevent hydrolysis of the tert-butyl carbamate group.
  • Biological Compatibility : Avoid incompatible materials (e.g., strong acids/bases; ) during formulation .

How can the compound’s reactivity with electrophiles or nucleophiles be experimentally determined?

Level : Advanced
Methodological Answer :

  • Kinetic Studies : Monitor reactions with Grignard reagents or acyl chlorides via in-situ NMR.
  • Product Identification : Use LC-MS or HRMS to detect adducts (e.g., tert-butyl group cleavage products).
  • Safety Protocols : Conduct small-scale reactions in controlled environments (e.g., Schlenk lines for air-sensitive reagents). warns against mixing with oxidizing agents .

What computational tools are recommended to predict the compound’s interaction with biological targets?

Level : Advanced
Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors.
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate conformational changes over time.
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., amine group for hydrogen bonding).
    Validate predictions with experimental assays (e.g., SPR or ITC for binding affinity) .

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